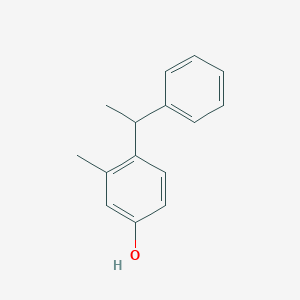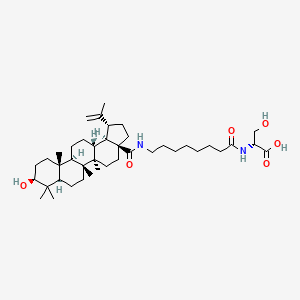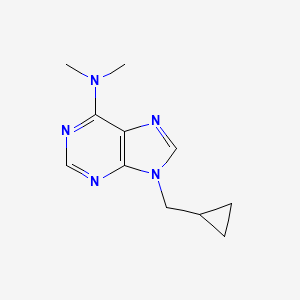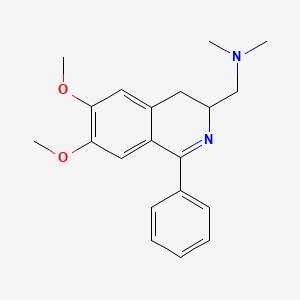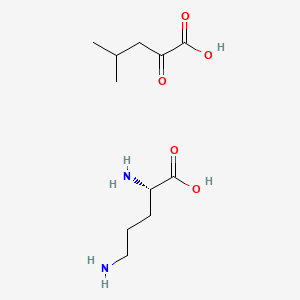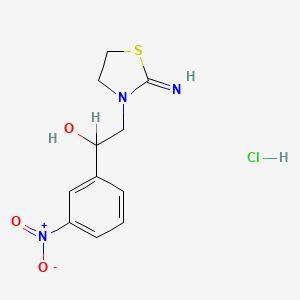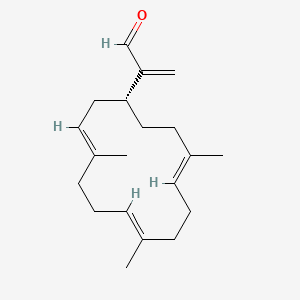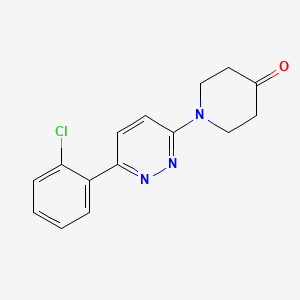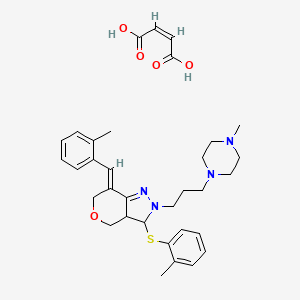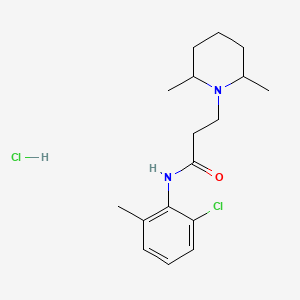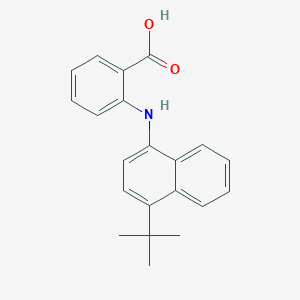
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is a compound that belongs to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a hydroxyphenyl group and an ethyl group in its structure makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine typically involves the condensation of 3-hydroxybenzaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydroxyphenyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
3-Hydroxy-2-iminothiazolidine: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiazolidine derivatives.
Eigenschaften
CAS-Nummer |
119610-71-8 |
|---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
3-(3-ethyl-2-imino-1,3-thiazolidin-5-yl)phenol |
InChI |
InChI=1S/C11H14N2OS/c1-2-13-7-10(15-11(13)12)8-4-3-5-9(14)6-8/h3-6,10,12,14H,2,7H2,1H3 |
InChI-Schlüssel |
SIDCLJRYYFANGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(SC1=N)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


